molecular formula C8H12O2 B14368834 Methyl 5-methylhexa-3,5-dienoate CAS No. 91026-03-8

Methyl 5-methylhexa-3,5-dienoate

Cat. No.: B14368834
CAS No.: 91026-03-8
M. Wt: 140.18 g/mol
InChI Key: UNFIAPUZOORWPF-UHFFFAOYSA-N
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Description

Methyl 5-methylhexa-3,5-dienoate is an organic compound with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.1797 g/mol It is a methyl ester derivative of 5-methylhexa-3,5-dienoic acid and is characterized by its conjugated diene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methylhexa-3,5-dienoate typically involves the esterification of 5-methylhexa-3,5-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:

5-methylhexa-3,5-dienoic acid+methanolacid catalystMethyl 5-methylhexa-3,5-dienoate+water\text{5-methylhexa-3,5-dienoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 5-methylhexa-3,5-dienoic acid+methanolacid catalyst​Methyl 5-methylhexa-3,5-dienoate+water

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure ester. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methylhexa-3,5-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The conjugated diene structure allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

Scientific Research Applications

Methyl 5-methylhexa-3,5-dienoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-methylhexa-3,5-dienoate involves its interaction with specific molecular targets and pathways. The conjugated diene structure allows it to participate in various chemical reactions, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-hexadienoate: Similar structure but lacks the methyl group at the 5-position.

    Ethyl 5-methylhexa-3,5-dienoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 5-methylhexa-3,5-dienoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

91026-03-8

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

methyl 5-methylhexa-3,5-dienoate

InChI

InChI=1S/C8H12O2/c1-7(2)5-4-6-8(9)10-3/h4-5H,1,6H2,2-3H3

InChI Key

UNFIAPUZOORWPF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C=CCC(=O)OC

Origin of Product

United States

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